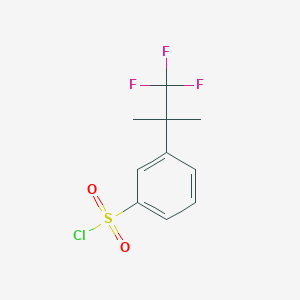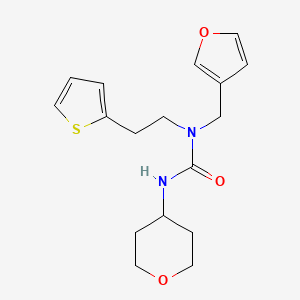
1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The trifluoroethyl group attached to the imidazole ring could potentially alter the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached at one position and a carboxylic acid group at another position. The presence of fluorine atoms could significantly affect the compound’s electronic properties due to their high electronegativity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the trifluoroethyl group and the imidazole ring. Trifluoroethyl groups are known to participate in various reactions, including nucleophilic substitutions . Imidazole rings can act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group could increase the compound’s hydrophobicity, while the carboxylic acid group would contribute to its acidity .Applications De Recherche Scientifique
Synthetic Organic Chemistry
The compound is used in the C–H functionalization of indoles, a crucial framework in drug candidates. A novel metal-free trifluoroethylation method using 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid allows for the introduction of a trifluoroethyl group under mild conditions with high functional group tolerance . This advancement is significant for synthesizing fluoroalkylated indole derivatives, which are important in medicinal chemistry.
Medicinal Chemistry
In medicinal chemistry, the modification of lead compounds with fluorous functional groups, such as 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid, is a common strategy to fine-tune biological activity. The presence of fluorinated functional groups can improve metabolic stability and enhance lipophilicity, which is beneficial for drug development .
Material Science
The compound serves as a precursor for 2,2,2-Trifluoroethyl Trifluoromethanesulfonate , a reagent with high purity used in various chemical reactions. This reagent is particularly useful in reactions that require moisture-sensitive conditions and is stored under inert gas to prevent degradation .
Biochemistry
In biochemistry, the compound can be utilized for the synthesis of trifluoroethyl fatty acid esters . These esters are important for studying biological membranes and can be used as probes to understand membrane dynamics and structure .
Phosphonate Chemistry
The compound is instrumental in the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates, which are valuable in the study of phosphorus-containing biological molecules .
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-10-4(11)5(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDUGLKKHCJCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)
![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)
![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)